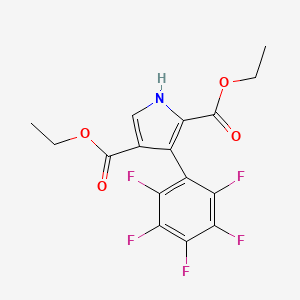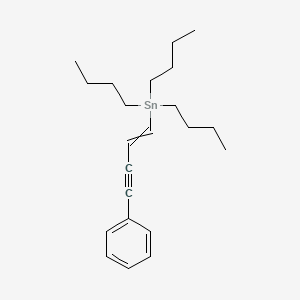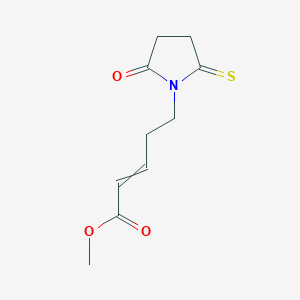
Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a sulfanylidenepyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with a sulfanylidenepyrrolidinyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-throughput screening and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-5-(methylsulfinyl)pent-4-enoate
- Ethyl (E)-5-(methylsulfinyl)pent-4-enoate
Uniqueness
Methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a sulfanylidenepyrrolidinyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
651044-02-9 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 5-(2-oxo-5-sulfanylidenepyrrolidin-1-yl)pent-2-enoate |
InChI |
InChI=1S/C10H13NO3S/c1-14-10(13)4-2-3-7-11-8(12)5-6-9(11)15/h2,4H,3,5-7H2,1H3 |
InChI Key |
PSWOCGFEIRKAPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCN1C(=O)CCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
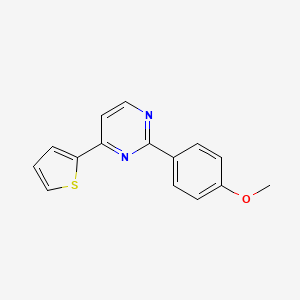
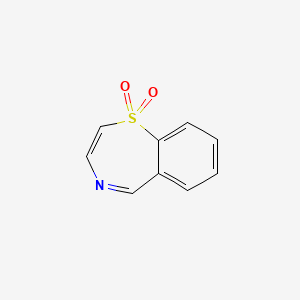
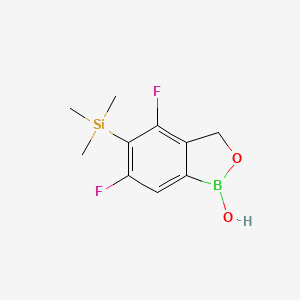
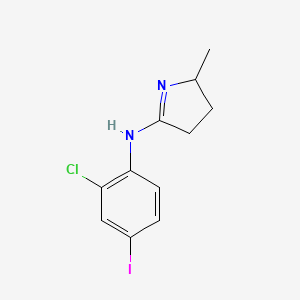
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
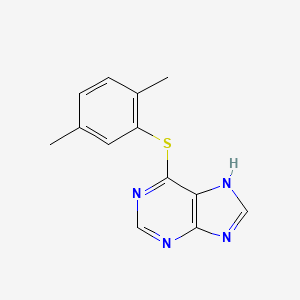
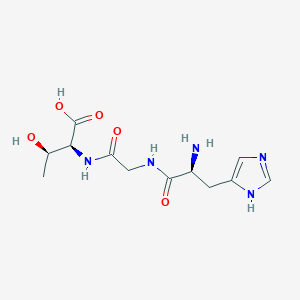
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
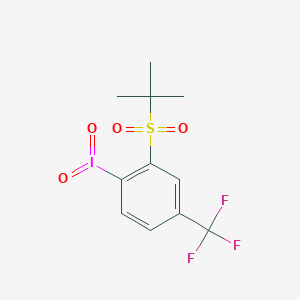
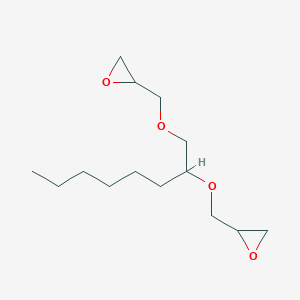
![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
